molecular formula C4H6F2O2 B6153203 3,3-difluoro-2-methylpropanoic acid CAS No. 1784896-06-5

3,3-difluoro-2-methylpropanoic acid

Cat. No.: B6153203
CAS No.: 1784896-06-5
M. Wt: 124.09 g/mol
InChI Key: YOXRUZDLBQQVTO-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C4H6F2O2 It is known for its unique chemical properties due to the presence of two fluorine atoms and a methyl group attached to the propanoic acid backbone

Synthetic Routes and Reaction Conditions:

    Fluorination of Precursors: One common method involves the fluorination of 2-methylpropanoic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, yielding this compound.

    Industrial Production Methods: Industrial production often involves the use of large-scale fluorination processes, where the precursor compounds are treated with fluorine gas or other fluorinating agents in controlled environments to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions, amines, under mild to moderate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Substituted propanoic acid derivatives.

Scientific Research Applications

3,3-Difluoro-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3,3-difluoro-2-methylpropanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also participate in various metabolic pathways, influencing biological processes at the molecular level.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: This compound has three fluorine atoms and two methyl groups, making it more fluorinated and bulkier compared to 3,3-difluoro-2-methylpropanoic acid.

    2,2-Difluoropropanoic acid: This compound has two fluorine atoms but lacks the methyl group, resulting in different chemical and physical properties.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and a methyl group, which imparts distinct chemical reactivity and biological activity. Its balanced fluorination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1784896-06-5

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

3,3-difluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H6F2O2/c1-2(3(5)6)4(7)8/h2-3H,1H3,(H,7,8)

InChI Key

YOXRUZDLBQQVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)C(=O)O

Purity

95

Origin of Product

United States

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